3,5-Bis(4-bromophenyl)isoxazole
Description
Properties
CAS No. |
55368-74-6 |
|---|---|
Molecular Formula |
C15H9Br2NO |
Molecular Weight |
379.05 g/mol |
IUPAC Name |
3,5-bis(4-bromophenyl)-1,2-oxazole |
InChI |
InChI=1S/C15H9Br2NO/c16-12-5-1-10(2-6-12)14-9-15(19-18-14)11-3-7-13(17)8-4-11/h1-9H |
InChI Key |
ITIKQGPIRUZTGM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=NO2)C3=CC=C(C=C3)Br)Br |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)C3=CC=C(C=C3)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of 3,5-Diaryl Isoxazoles and Analogous Heterocycles
Key Observations:
Substituent Effects :
- Bromine vs. Methoxy/Fluoro : Bromine’s higher atomic weight and electronegativity increase lipophilicity (LogP ~3.5–4.0 estimated) compared to methoxy (LogP ~2.8) or fluoro (LogP ~2.5) groups. This enhances membrane permeability but may reduce solubility .
- Hydroxyphenyl Derivatives : The 4-hydroxyphenyl analog exhibits the highest ERα binding affinity (RBA 16%), attributed to hydrogen bonding with the ligand-binding domain (LBD). Bromophenyl groups lack this interaction, likely reducing ERα affinity but enabling alternative targets .
Synthetic Accessibility :
- Suzuki coupling with bromophenyl boronic acids is feasible (56–98% yields for styryl analogs), but arylvinyl boronic acids for 4-substitutions are less commercially available, requiring custom synthesis .
- Pyrazole analogs are more extensively studied, with optimized routes for combinatorial libraries .
Biological Relevance: ERα Binding: The 4-hydroxystyryl isoxazole derivative (RBA ~16%) rivals pyrazole-based ER ligands, but bromophenyl substitution likely shifts activity to non-steroidal targets (e.g., kinase inhibition) . BRD4 Inhibition: Unlike 3,5-dimethyl isoxazole (critical for BRD4 hydrogen bonding), bromophenyl groups may sterically hinder binding but improve proteolysis-targeting chimera (PROTAC) compatibility .
Pharmacological and Crystallographic Insights
- Crystal Packing : Bromophenyl-substituted analogs exhibit distinct dihedral angles between aryl rings (e.g., 76.56° for methoxyphenyl isoxazoles vs. ~81° for fluorophenyl derivatives), influencing molecular planarity and crystal packing .
Competitive Landscape
- Market Availability: CAS 66033-76-9 (this compound) is less studied compared to fluorophenyl or methoxyphenyl analogs, highlighting opportunities for novel applications .
Q & A
Basic Question
- NMR : H and C NMR identify substituent patterns (e.g., bromophenyl protons resonate at δ 7.2–7.8 ppm).
- XRD : Single-crystal X-ray diffraction resolves bond lengths (e.g., N–O bond: 1.38 Å) and dihedral angles between aromatic rings, confirming planar geometry .
- FT-IR : Absorption bands at 1610–1630 cm confirm C=N stretching in the isoxazole ring .
How should researchers address contradictions in reported melting points for this compound derivatives?
Advanced Question
Discrepancies in melting points (e.g., 72°C vs. 61–63°C for similar brominated isoxazoles) may arise from polymorphic forms or impurities. Purification via column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in ethanol-water mixtures ensures consistency . Differential Scanning Calorimetry (DSC) can identify polymorph transitions, while elemental analysis validates purity (>95%) .
What structural features of this compound influence its biological activity?
Advanced Question
- Electrophilic Substitution : Bromine atoms at the 4-position enhance lipophilicity, improving membrane permeability.
- Hydrogen Bonding : C–H···N and C–H···Br interactions in the crystal lattice stabilize the molecule, potentially correlating with in vivo stability .
- Ring Strain : The isoxazole’s weak N–O bond (prone to photolysis/thermolysis) may release reactive intermediates, contributing to antimicrobial or anticancer effects .
How can crystal packing interactions inform the design of this compound derivatives?
Advanced Question
Analyzing hydrogen-bonding networks (e.g., C5–H5···N1, 2.58 Å) and π-π stacking distances (3.4–3.8 Å) reveals supramolecular motifs that enhance solubility or stability. For instance, orthorhombic packing (space group P222) with Z = 4 indicates dense molecular arrangements, suggesting high melting points and low solubility—critical for formulation strategies .
What methodologies are used to study the reductive heterocyclization of this compound?
Advanced Question
Fe/HOAc-mediated reductive cyclization produces quinolin-4(1H)-one or 4-aminoquinoline derivatives. Monitoring chemoselectivity requires LC-MS to track intermediates. For example, reducing 3,5-bis(2-nitrophenyl)isoxazole under acidic conditions favors carbonyl cyclization (Scheme 8) over imine pathways (Scheme 6), yielding 4-aminoquinoline .
How do substituent variations at the 3,5-positions affect the bioactivity of isoxazole derivatives?
Advanced Question
- Electron-Withdrawing Groups (Br, CF) : Enhance antifungal activity by increasing electrophilicity.
- Methoxy Groups : Improve antioxidant capacity via radical scavenging but reduce membrane penetration .
Structure-Activity Relationship (SAR) studies using logP calculations and docking simulations (e.g., binding to bromodomains) guide rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
